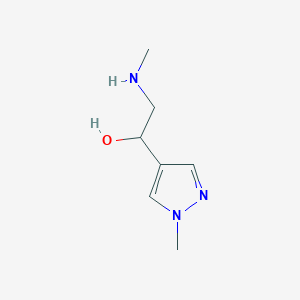
1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethan-1-ol moiety. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group.
1-(1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol: Lacks the methyl group on the pyrazole ring.
1-(1-methyl-1H-pyrazol-4-yl)-2-aminoethan-1-ol: Lacks the methyl group on the amino moiety.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the methyl group on the pyrazole ring and the methylamino group on the ethan-1-ol moiety. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(methylamino)-1-(1-methylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-8-4-7(11)6-3-9-10(2)5-6/h3,5,7-8,11H,4H2,1-2H3 |
InChI Key |
WIDKTWZDNUROGO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CN(N=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


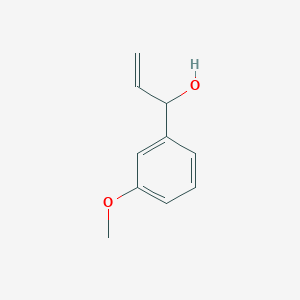
![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
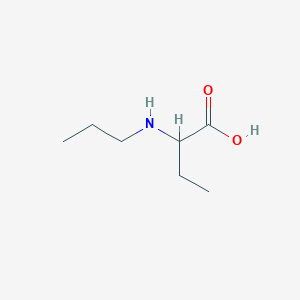
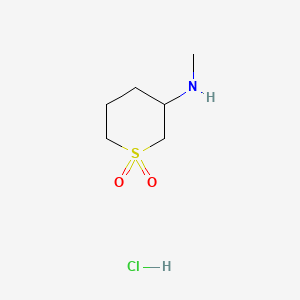

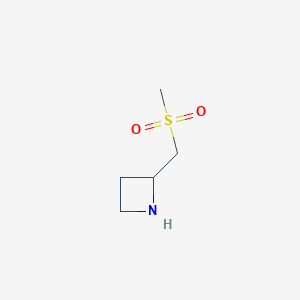
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

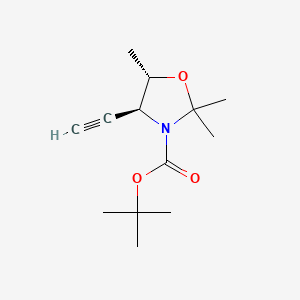
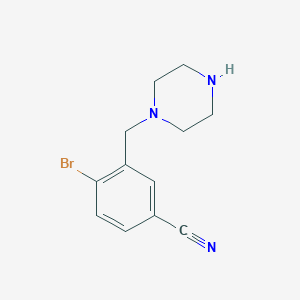
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
